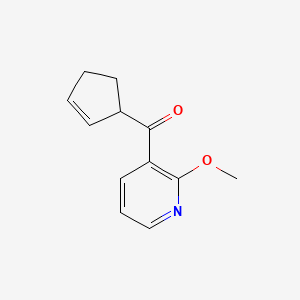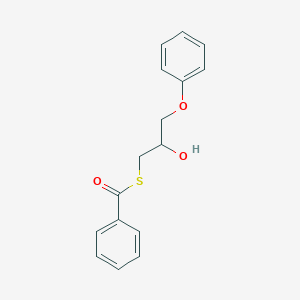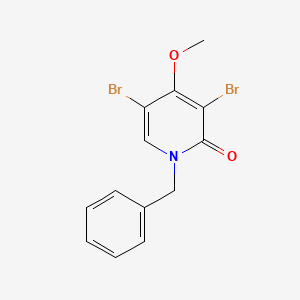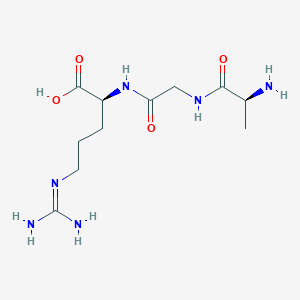
Ala-Gly-Arg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ala-Gly-Arg is a tripeptide composed of three amino acids: alanine, glycine, and arginine. Peptides like this compound are essential in various biological processes and have significant applications in scientific research, medicine, and industry. The sequence of amino acids in this tripeptide determines its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Gly-Arg involves the stepwise coupling of the amino acids alanine, glycine, and arginine. The process typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often incorporates automated peptide synthesizers to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ala-Gly-Arg can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Substitution reactions can replace specific amino acid residues with others to alter the peptide’s properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reaction conditions vary depending on the desired modification but typically involve controlled pH and temperature .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of arginine can yield citrulline-containing peptides, while substitution reactions can produce peptides with altered sequences and functionalities.
Scientific Research Applications
Ala-Gly-Arg has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as wound healing and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and biocompatible gels
Mechanism of Action
The mechanism of action of Ala-Gly-Arg involves its interaction with specific molecular targets and pathways. The arginine residue, for example, can interact with enzymes and receptors, influencing cellular processes such as signal transduction and protein synthesis. The peptide’s effects are mediated through binding to target proteins and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ala-Gly-Arg include other tripeptides and short peptides with varying sequences, such as:
- Gly-Ala-Arg
- Ala-Arg-Gly
- Gly-Gly-Arg
Uniqueness
This compound is unique due to its specific sequence, which imparts distinct chemical and biological properties. The presence of arginine, a basic amino acid, contributes to the peptide’s ability to interact with negatively charged molecules and participate in hydrogen bonding and electrostatic interactions .
Properties
CAS No. |
901131-08-6 |
|---|---|
Molecular Formula |
C11H22N6O4 |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C11H22N6O4/c1-6(12)9(19)16-5-8(18)17-7(10(20)21)3-2-4-15-11(13)14/h6-7H,2-5,12H2,1H3,(H,16,19)(H,17,18)(H,20,21)(H4,13,14,15)/t6-,7-/m0/s1 |
InChI Key |
WGDNWOMKBUXFHR-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


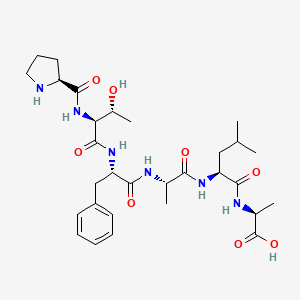
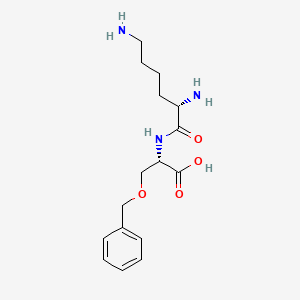
![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-1H-indol-1-yl]pentanenitrile](/img/structure/B14185502.png)
![6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14185510.png)
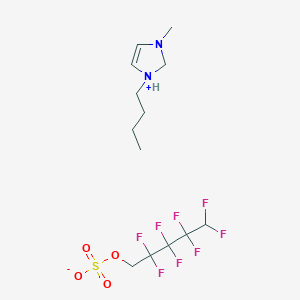
![N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide](/img/structure/B14185525.png)
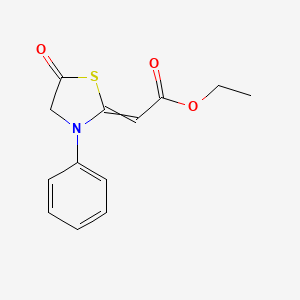
![N-(4-Chlorophenyl)-4-[4-(1H-tetrazol-1-yl)phenyl]phthalazin-1-amine](/img/structure/B14185540.png)
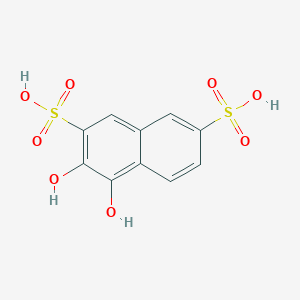
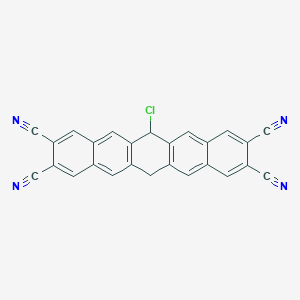
![10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14185557.png)
